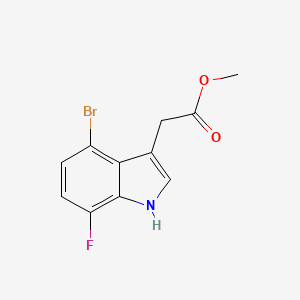

Methyl 4-Bromo-7-fluoroindole-3-acetate

Description

Properties

Molecular Formula |

C11H9BrFNO2 |

|---|---|

Molecular Weight |

286.10 g/mol |

IUPAC Name |

methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H9BrFNO2/c1-16-9(15)4-6-5-14-11-8(13)3-2-7(12)10(6)11/h2-3,5,14H,4H2,1H3 |

InChI Key |

CQAQIJDVOJGUTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CNC2=C(C=CC(=C12)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method includes the use of bromine and fluorine reagents to introduce the respective halogen atoms at the desired positions on the indole ring . The reaction conditions often involve the use of solvents like acetonitrile or acetone and may require catalysts such as Selectfluor for fluorination . Industrial production methods may involve biocatalytic approaches to convert indole into halogenated derivatives using microbial cell factories .

Chemical Reactions Analysis

Methyl 4-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

Cycloaddition Reactions: Indole derivatives, including this compound, can participate in cycloaddition reactions to form complex heterocyclic structures.

Scientific Research Applications

Methyl 4-Bromo-7-fluoroindole-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to various receptors, influencing biological processes . The halogen atoms may enhance the compound’s reactivity and binding properties, contributing to its biological activities .

Comparison with Similar Compounds

Methyl 4-Bromo-7-fluoroindole-3-acetate can be compared with other halogenated indole derivatives, such as:

- 5-Iodoindole

- 4-Fluoroindole

- 7-Chloroindole These compounds share similar structural features but differ in their halogenation patterns, which can influence their chemical reactivity and biological activities . The unique combination of bromine and fluorine in this compound may offer distinct advantages in specific applications .

Biological Activity

Methyl 4-Bromo-7-fluoroindole-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉BrFNO₂ and a molecular weight of 286.10 g/mol. The structural features include:

- Bromine atom at the 4-position

- Fluorine atom at the 7-position

- Acetate group at the 3-position

These substituents significantly influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring structure allows it to bind to receptors and enzymes, modulating their activity. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets, making it a valuable compound in pharmacological applications.

Biological Activities

-

Anticancer Properties :

- Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This compound is hypothesized to exhibit similar properties due to its structural characteristics.

- Antiviral Activity :

- Antimicrobial Effects :

Data Table: Biological Activities of Related Compounds

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant inhibition of tumor cell growth in vitro. The compound was tested against several cancer cell lines, showing effective dose-dependent cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was evaluated for its ability to inhibit biofilm formation by Pseudomonas aeruginosa. Results indicated that the compound effectively reduced biofilm biomass without affecting planktonic cell growth, suggesting a targeted antivirulence mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.